molecular formula C25H27N3O4S B2748574 4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide CAS No. 683762-46-1

4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide

Cat. No. B2748574
M. Wt: 465.57
InChI Key: BCCAQORTGUINDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.57. The purity is usually 95%.
BenchChem offers high-quality 4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

One of the prominent applications of sulfonamide derivatives in scientific research is their role as inhibitors of carbonic anhydrases (CAs). These enzymes are pivotal in various physiological processes, including respiration, acid-base balance, and ion transport. Sulfonamide derivatives have been identified to exhibit inhibitory activity against multiple carbonic anhydrase isoforms, showcasing their potential in therapeutic interventions for diseases where CA activity is implicated, such as glaucoma, epilepsy, and certain cancers. For instance, aromatic sulfonamides demonstrated nanomolar half maximal inhibitory concentration (IC50) values against hCA I, II, IV, and XII isoforms, indicating their effectiveness in targeting these enzymes (Supuran, Maresca, Gregáň, & Remko, 2013).

Anticancer Activity

Another significant area of application for these compounds is in the development of anticancer agents. Certain sulfonamide derivatives have been synthesized and tested for their pro-apoptotic and anticancer activities. For example, derivatives of indapamide exhibited notable anticancer activity against melanoma cancer cell lines, demonstrating the potential of these compounds in cancer therapy. These compounds also inhibited human carbonic anhydrase isoforms, suggesting a dual mechanism of action that could be leveraged in cancer treatment strategies (Yılmaz, Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Material Science and Chemical Synthesis

In material science and chemical synthesis, these compounds serve as intermediates and catalysts for producing novel materials and chemicals. Their unique structures enable the synthesis of complex molecules and polymers, which have applications ranging from pharmaceuticals to advanced materials. For instance, the synthesis of 1,2,4-oxadiazoles using 1,1'-carbonyldiimidazole (CDI) as a reagent highlights the utility of benzamide derivatives in facilitating novel synthetic pathways, which could be applied in the development of new drugs and materials (Deegan, Nitz, Cebzanov, Pufko, & Porco, 1999).

properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-4-6-16-27(3)33(31,32)18-12-10-17(11-13-18)24(29)26-21-14-15-22-23-19(21)8-7-9-20(23)25(30)28(22)5-2/h7-15H,4-6,16H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCAQORTGUINDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C=CC=C4C3=C(C=C2)N(C4=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide

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